molecular formula C7H4N2O2 B12401214 2-Nitrobenzonitrile-d4

2-Nitrobenzonitrile-d4

Cat. No.: B12401214
M. Wt: 152.14 g/mol
InChI Key: SWBDKCMOLSUXRH-RHQRLBAQSA-N
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Description

2-Nitrobenzonitrile-d4 is a deuterium-labeled derivative of 2-Nitrobenzonitrile. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for tracing and quantifying chemical reactions in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzonitrile-d4 typically involves the nitration of benzonitrile-d4. The reaction is carried out by treating benzonitrile-d4 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas and catalysts like Raney nickel or palladium on carbon.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Nitrobenzonitrile-d4 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track the compound through various chemical and biological processes. This tracking helps in understanding the behavior, transformation, and fate of the compound in different environments .

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

SWBDKCMOLSUXRH-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C#N)[N+](=O)[O-])[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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